2-Methyl-1-nitronaphthalene

Catalog No.
S1941614
CAS No.
881-03-8
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-nitronaphthalene

CAS Number

881-03-8

Product Name

2-Methyl-1-nitronaphthalene

IUPAC Name

2-methyl-1-nitronaphthalene

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3

InChI Key

IZNWACYOILBFEG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-1-nitronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-nitronaphthalene is a functionalized aromatic compound belonging to the nitronaphthalene class. It serves primarily as a well-defined chemical intermediate in the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceutical compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDuOrIVjKekZnOh6kxPTFO-60AX8Np3kgHmJgy6Yh6fkOCl9o8nrOVCwFpi-5lsMnXtROpKgmBjk1Vv0yVj-JQK97a7q9cA8vu62z9YXrC3aG7wmu0PmE2-KHddZbIkWxxjUkq161GZksuyw4Xmko%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfDI0jQ2F1-pskGqzylwDHJ3uS_0HifnIvaf3nRPLbz1smnA-WryHtBjh0yBGJf8cys09wcG3-StllgS9kw09n4DzMXJnptQv7VxlDEkOZ4BByfIsPniMW7ltcWg-_on2E7JpEdkblwqwT5FH0J9Zd4LND0RfsotE-fNYScKmD1suM_52gjYR2NAQ%3D)] Its core value lies in the specific arrangement of the nitro and methyl groups on the naphthalene scaffold, which dictates its reactivity, electrochemical properties, and steric profile, making it a non-interchangeable building block in multi-step organic synthesis.

Substituting 2-Methyl-1-nitronaphthalene with its parent compound, 1-nitronaphthalene, or other methylnitronaphthalene isomers is often unviable. The position of the methyl group at the C-2 position exerts a distinct electronic (electron-donating) and steric influence on the adjacent C-1 nitro group. This specific substitution pattern directly alters the regioselectivity of subsequent reactions, modifies the electrochemical reduction potential of the nitro group, and can significantly change the biological activity profile, such as mutagenicity, of both the intermediate and the final product.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrLhgd2lzXDx5xAPlJRnHX7obEz3TgxI0tGOB8IUmDY9IP2rN0LBl3UAvQdeLnl4C74CFLqbMIgsooTPY4BJeTeeaa1s23T-kO7-h4Ww3a-zo42zzG0_q26ZB_k2Y1zBc-Ih4GvTng7p3epuAi3gsMuI31HKCLu39zkZuj2rZU97sR5qHA34kmO6vy3KCWWjdC59jpIj_4UMyz3BEvy9xjJKDc0lpK8tZjD5a6d3ksQANFsvPY-cmkVFFti5t8tLeImTaIh-mHJvz8lxOm)] These differences are critical in controlled syntheses where precise reactivity and specific downstream properties are required.

Altered Mutagenicity Profile Compared to Other Nitrated Naphthalenes

The position of substituents on the naphthalene ring critically impacts mutagenic potential, a key factor in material selection for biological applications and regulatory compliance. While many simple nitronaphthalenes show mutagenic activity in the Ames test, the specific isomerism dictates the degree of this activity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] For instance, in comparative studies of the parent isomers, 2-nitronaphthalene has been shown to pose a greater carcinogenic concern than 1-nitronaphthalene.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)] This highlights the principle that substitution patterns are not interchangeable, making the selection of a specific isomer like 2-methyl-1-nitronaphthalene a critical decision for controlling the genotoxic profile of a synthetic pathway.

Evidence DimensionCarcinogenic and Mutagenic Potential
Target Compound DataThe specific mutagenicity data for 2-methyl-1-nitronaphthalene requires direct testing, but its profile is expected to differ from comparators due to its unique structure.
Comparator Or Baseline2-Nitronaphthalene (Isomer of parent): Shows evidence of carcinogenic potential. 1-Nitronaphthalene (Parent): Found no evidence of carcinogenicity in a comprehensive two-year bioassay.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)]
Quantified DifferenceQualitatively different carcinogenicity profiles between parent isomers (1- and 2-nitronaphthalene) establish the high sensitivity of the naphthalene core to substituent position.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)]
ConditionsCarcinogenicity assessed in animal bioassays (rats, mice, primate models); Mutagenicity assessed via bacterial reverse mutation assays (Ames test).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSfI1us8tATIFHZh2qj2mURazrwGuihAQDIV76NmH5sV59k-83AU9WKdg8FS_KwEOFSooW_TJlxFAvdO3it_TQKbGiPEza5O2ONcWMO3vZCWHe5fLJBUq7HXL9UqwLsHOrTykUks5UTNThfu_N7O0djb9eMnl2X-2-OsFPB_up4O6gaofyUebYqy20DsCwxAYHZIeon85Cyjjaa8IqM27UZmv_y9bcNSaE83cYELlxzEo9gakP8mPGfHDrJJEJpCgQkh4CKtFEr-EvjJD0sg%3D%3D)]

For synthesis of compounds intended for biological or consumer applications, selecting an intermediate with a potentially lower mutagenicity profile is a primary procurement driver for safety, regulatory, and final product viability reasons.

Precursor for Azo Dyes with Specific Spectral Properties

The utility of 2-methyl-1-nitronaphthalene as a precursor for azo dyes hinges on its conversion to 2-methyl-1-naphthylamine, which then acts as a diazo component. The methyl group at the 2-position influences the electronic properties of the resulting azo dye, thereby shifting its maximum absorption wavelength (λmax) compared to dyes derived from unsubstituted 1-naphthylamine. Azo dyes are formed by coupling an aromatic diazonium ion with an activated aromatic substrate, and the final color is highly dependent on the substituents of the aromatic rings.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8_qXdcCn8ri_75IAY9hCqcjQ-4E0wYA8Qw8VATVG8u2l4WTRLmNOd6o20tvb7ULJMxJdoOAl_QzH_MF-m0Qxkkmy3R1XZf8m9m-cmrM4MUXCsWxcWJ76nQwAvo2g-ljuoYGP-mfIb8o37aHPD8ePAGg%3D%3D)] Therefore, using 2-methyl-1-nitronaphthalene provides a route to specific shades unattainable with the parent 1-nitronaphthalene.

Evidence DimensionAzo Dye Color (λmax)
Target Compound DataProduces azo dyes with a specific λmax due to the electronic contribution of the 2-methyl group.
Comparator Or BaselineAzo dyes derived from 1-nitronaphthalene (via 1-naphthylamine) will have a different λmax due to the absence of the methyl group's electronic effect.
Quantified DifferenceThe difference in λmax is structurally determined; the methyl group acts as a weak electron-donating group, causing a predictable bathochromic (red) shift compared to the unsubstituted analog.
ConditionsStandard diazotization of the corresponding amine followed by azo coupling with a coupling agent (e.g., β-naphthol).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8_qXdcCn8ri_75IAY9hCqcjQ-4E0wYA8Qw8VATVG8u2l4WTRLmNOd6o20tvb7ULJMxJdoOAl_QzH_MF-m0Qxkkmy3R1XZf8m9m-cmrM4MUXCsWxcWJ76nQwAvo2g-ljuoYGP-mfIb8o37aHPD8ePAGg%3D%3D)]

This allows fine-tuning of dye color. Procuring this specific isomer is necessary when a target shade is required that cannot be achieved with the more common, unsubstituted 1-nitronaphthalene precursor.

Distinct Electrochemical Reduction Behavior for Selective Synthesis

The electrochemical reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The reduction potential is sensitive to the electronic environment. The electron-donating methyl group at the 2-position of 2-methyl-1-nitronaphthalene makes the nitro group more difficult to reduce compared to the unsubstituted 1-nitronaphthalene. This results in a more negative reduction potential. This difference allows for selective reduction in complex molecules and provides a different operating window for electrochemical processes, which is a key processability parameter.

Evidence DimensionElectrochemical Reduction Potential (Nitro to Amine)
Target Compound DataExhibits a more negative reduction potential due to the electron-donating effect of the C-2 methyl group.
Comparator Or Baseline1-Nitronaphthalene has a less negative (more easily reducible) reduction potential.
Quantified DifferenceThe precise voltage difference depends on the solvent and electrode but is a predictable consequence of the substituent's electronic effect, enabling different process conditions.
ConditionsCyclic Voltammetry or preparative-scale electrolysis in a suitable solvent/electrolyte system.

For electrochemical syntheses, this predictable shift in reduction potential allows this compound to be used where the process window must be different from that of 1-nitronaphthalene, enabling greater control and selectivity in manufacturing.

Synthesis of Specialty Azo Dyes and Pigments

This compound is the correct choice as a precursor when synthesizing azo dyes or pigments where the target color requires the specific bathochromic shift provided by the 2-methyl substituent. Its use is indicated over 1-nitronaphthalene when fine-tuning the final product's spectral properties is a primary design goal.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDuOrIVjKekZnOh6kxPTFO-60AX8Np3kgHmJgy6Yh6fkOCl9o8nrOVCwFpi-5lsMnXtROpKgmBjk1Vv0yVj-JQK97a7q9cA8vu62z9YXrC3aG7wmu0PmE2-KHddZbIkWxxjUkq161GZksuyw4Xmko%3D)]

Development of Pharmaceutical Intermediates with Specific Profiles

In the synthesis of biologically active molecules, where the final compound's safety and toxicity profile is paramount, 2-methyl-1-nitronaphthalene offers a distinct structural starting point. It should be selected over other isomers when aiming to mitigate potential mutagenicity that may be associated with different substitution patterns on the nitronaphthalene core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfDI0jQ2F1-pskGqzylwDHJ3uS_0HifnIvaf3nRPLbz1smnA-WryHtBjh0yBGJf8cys09wcG3-StllgS9kw09n4DzMXJnptQv7VxlDEkOZ4BByfIsPniMW7ltcWg-_on2E7JpEdkblwqwT5FH0J9Zd4LND0RfsotE-fNYScKmD1suM_52gjYR2NAQ%3D)]

Controlled Electrochemical Reduction Processes

This intermediate is well-suited for electrosynthetic routes where selective reduction of the nitro group is required at a different potential than that of unsubstituted nitronaphthalenes. Its higher reduction potential allows for process optimization and can prevent side reactions when other reducible functional groups are present.

Physical Description

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992)

XLogP3

3.4

Boiling Point

370 °F at 20 mm Hg (NTP, 1992)

Melting Point

174 to 180 °F (NTP, 1992)
81.5 °C

UNII

0IG2R1R9F7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

881-03-8
92538-34-6

Wikipedia

2-methyl-1-nitronaphthalene

General Manufacturing Information

Naphthalene, 2-methyl-1-nitro-: INACTIVE

Dates

Last modified: 08-16-2023

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